2-[(3-Hydroxypropyl)amino]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile typically involves the reaction of nicotinonitrile with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxypropyl)amino]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Hydroxypropyl)amino]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxypropyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino nicotinonitrile: Similar in structure but lacks the hydroxypropyl group.
3-Hydroxypropyl nicotinonitrile: Similar but lacks the amino group.
Nicotinonitrile: The parent compound without any substitutions.
Uniqueness
2-[(3-Hydroxypropyl)amino]nicotinonitrile is unique due to the presence of both the hydroxypropyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .
Biological Activity
2-[(3-Hydroxypropyl)amino]nicotinonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by various studies and data tables.
This compound, with the IUPAC name 2-(3-hydroxypropylamino)pyridine-3-carbonitrile, is synthesized through the reaction of nicotinonitrile with 3-hydroxypropylamine. The synthesis typically occurs in solvents like ethanol or methanol at temperatures ranging from 50 to 70°C, ensuring complete conversion of reactants.
Chemical Structure
The molecular structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 179.21 g/mol |
CAS Number | 1030429-92-5 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and influence cellular signaling pathways.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases .
Biological Applications
The compound has potential applications in several fields, including:
- Pharmaceutical Development : Investigated for its role as a precursor in drug synthesis.
- Biochemical Research : Utilized in studying enzyme interactions and metabolic pathways.
- Therapeutic Uses : Explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Amino nicotinonitrile | Lacks hydroxypropyl group | Moderate enzyme inhibition |
3-Hydroxypropyl nicotinonitrile | Lacks amino group | Limited biological activity |
Nicotinonitrile | Parent compound | Basic pharmacological properties |
Properties
IUPAC Name |
2-(3-hydroxypropylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-8-3-1-4-11-9(8)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZINDBLGGKTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.